Cas no 79476-07-6 (3-Iodoquinoline)

3-Iodoquinoline 化学的及び物理的性質
名前と識別子
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- 3-Iodoquinoline
- Quinoline, 3-iodo-
- 3-iodoindole
- 3-iodo-quinoline
- 3-Jod-chinolin
- Quinoline,3-iodo
- 3-Iodoquinoline (ACI)
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- MDL: MFCD11656390
- インチ: 1S/C9H6IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
- InChIKey: NDQXBRCPYKGVED-UHFFFAOYSA-N
- ほほえんだ: IC1C=C2C(C=CC=C2)=NC=1
計算された属性
- せいみつぶんしりょう: 254.95400
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
じっけんとくせい
- PSA: 12.89000
- LogP: 2.83940
3-Iodoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1193705-0.25g |
3-Iodoquinoline |
79476-07-6 | 95% | 0.25g |
$170 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WM565-1g |
3-Iodoquinoline |
79476-07-6 | 95% | 1g |
2108.0CNY | 2021-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WM565-200mg |
3-Iodoquinoline |
79476-07-6 | 95% | 200mg |
702.0CNY | 2021-07-10 | |
TRC | I737848-250mg |
3-Iodoquinoline |
79476-07-6 | 250mg |
$ 340.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y1193705-5g |
3-Iodoquinoline |
79476-07-6 | 95% | 5g |
$285 | 2024-07-20 | |
eNovation Chemicals LLC | Y1003011-5g |
3-Iodoquinoline |
79476-07-6 | 95% | 5g |
$1000 | 2024-07-24 | |
TRC | I737848-25mg |
3-Iodoquinoline |
79476-07-6 | 25mg |
$ 70.00 | 2022-06-04 | ||
Chemenu | CM126052-5g |
3-iodoquinoline |
79476-07-6 | 95% | 5g |
$701 | 2021-08-05 | |
Alichem | A189000749-1g |
3-Iodoquinoline |
79476-07-6 | 98% | 1g |
$973.63 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46845-5g |
3-Iodoquinoline |
79476-07-6 | 95% | 5g |
¥2080.0 | 2023-09-05 |
3-Iodoquinoline 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Sodium thiosulfate Solvents: Water
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
1.2 Reagents: Water
ごうせいかいろ 6
ごうせいかいろ 7
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
ごうせいかいろ 13
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
1.2 Reagents: Isoamyl nitrite Solvents: Acetone ; -8 °C; 1 h, -8 °C → 10 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 10 °C; 2 h, 10 °C
3-Iodoquinoline Raw materials
3-Iodoquinoline Preparation Products
3-Iodoquinoline 関連文献
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Tom R. M. Rauws,Bert U. W. Maes Chem. Soc. Rev. 2012 41 2463
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Krishna K. Sharma,Dhananjay I. Patel,Rahul Jain Chem. Commun. 2015 51 15129
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Rafael Chinchilla,Carmen Nájera Chem. Soc. Rev. 2011 40 5084
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Maddi Sridhar Reddy,Nuligonda Thirupathi,Yalla Kiran Kumar RSC Adv. 2012 2 3986
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Mehdi Ghandi,Nahid Zarezadeh,Alireza Abbasi Org. Biomol. Chem. 2015 13 8211
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6. Palladium-catalyzed cyanation of aryl and heteroaryl iodides with copper(I) cyanideTakao Sakamoto,Kazutoshi Ohsawa J. Chem. Soc. Perkin Trans. 1 1999 2323
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Shan Jiang,Zi-Tong Zhang,David James Young,Lu-Lu Chai,Qi Wu,Hong-Xi Li Org. Chem. Front. 2022 9 1437
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Nissy Ann Harry,Sankuviruthiyil M. Ujwaldev,Gopinathan Anilkumar Org. Biomol. Chem. 2020 18 9775
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Ramadan A. Mekheimer,Mariam A. Al-Sheikh,Hanadi Y. Medrasi,Kamal U. Sadek RSC Adv. 2020 10 19867
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Uttam Dutta,Arghya Deb,David W. Lupton,Debabrata Maiti Chem. Commun. 2015 51 17744
3-Iodoquinolineに関する追加情報
3-Iodoquinoline: A Comprehensive Overview
3-Iodoquinoline (CAS No. 79476-07-6) is a heterocyclic organic compound that belongs to the quinoline family. Quinolines are a class of aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The substitution of an iodine atom at the 3-position of the quinoline ring gives rise to 3-Iodoquinoline, which has unique chemical and physical properties that make it valuable in various scientific and industrial applications.
The molecular formula of 3-Iodoquinoline is C9H6IN, and its molecular weight is approximately 251.14 g/mol. The compound is characterized by its deep yellow crystalline solid form, which is stable under normal conditions. Its solubility in common solvents such as water, ethanol, and methanol is relatively low, but it exhibits better solubility in organic solvents like dichloromethane and chloroform. This property makes it suitable for use in organic synthesis reactions where precise control over solubility is required.
3-Iodoquinoline has been extensively studied for its potential applications in the field of medicinal chemistry. Recent research has focused on its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-cancer and anti-inflammatory properties. For instance, studies have shown that derivatives of 3-Iodoquinoline can inhibit the activity of certain enzymes involved in cancer cell proliferation, making them promising candidates for drug development.
In addition to its medicinal applications, 3-Iodoquinoline has also found utility in materials science. The compound serves as a building block for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent advancements in this area have highlighted the importance of 3-Iodoquinoline in creating highly porous and stable frameworks that can be tailored for specific functions.
The synthesis of 3-Iodoquinoline typically involves multi-step processes that require precise control over reaction conditions. One common method involves the iodination of quinoline using iodine monochloride (ICl) or other iodinating agents under specific conditions. The reaction often requires the use of catalysts or directing groups to ensure regioselectivity, which is critical for obtaining the desired product with high purity.
Despite its numerous applications, the handling and storage of 3-Iodoquinoline require careful consideration due to its sensitivity to light and moisture. Proper storage conditions, such as keeping the compound in an air-tight container under inert atmosphere, are essential to maintain its stability and prevent degradation. Furthermore, safety precautions must be followed during synthesis and handling to minimize exposure risks.
Recent studies have also explored the environmental impact of 3-Iodoquinoline and its derivatives. Researchers have investigated their biodegradability and potential toxicity to aquatic organisms. These studies are crucial for ensuring that the use of 3-Iodoquinoline aligns with environmental sustainability goals and regulatory requirements.
In conclusion, 3-Iodoquinoline (CAS No. 79476-07-6) is a versatile compound with significant potential in various fields, including medicinal chemistry, materials science, and organic synthesis. Its unique properties and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across multiple disciplines. As ongoing research continues to uncover new applications and insights into this compound, its role in scientific advancements is likely to grow even further.
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